molecular formula C18H15ClN2O4S B14095694 5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester

5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester

Cat. No.: B14095694
M. Wt: 390.8 g/mol
InChI Key: IJFUBADKLMNNRE-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester is a complex organic compound with a unique structure It belongs to the class of aromatic ketones and is characterized by the presence of a chlorophenyl group, a pyrrolo[2,1-b]thiazole ring, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrrolo[2,1-b]thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,1-b]thiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the intermediate compound.

    Formation of the Methyl Ester: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminomethylidene group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the oxomethyl and ketone groups, resulting in the formation of alcohol derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptor Activity: Interacting with receptors on cell surfaces and altering their signaling pathways.

    Disrupting Cellular Processes: Affecting various cellular processes, such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Bromophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester
  • 5-[(4-Fluorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester
  • 5-[(4-Methylphenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester

Uniqueness

The uniqueness of 5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H15ClN2O4S

Molecular Weight

390.8 g/mol

IUPAC Name

methyl 5-(4-chlorobenzoyl)-2-(dimethylaminomethylidene)-3-oxopyrrolo[2,1-b][1,3]thiazole-7-carboxylate

InChI

InChI=1S/C18H15ClN2O4S/c1-20(2)9-14-16(23)21-13(8-12(17(21)26-14)18(24)25-3)15(22)10-4-6-11(19)7-5-10/h4-9H,1-3H3

InChI Key

IJFUBADKLMNNRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1C(=O)N2C(=CC(=C2S1)C(=O)OC)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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